molecular formula C20H21N7O2 B2932812 2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1203157-48-5

2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B2932812
CAS RN: 1203157-48-5
M. Wt: 391.435
InChI Key: HNCZKCHSNMZIGC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]isoxazole, a pyrimidine, and an imidazole. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability of the molecule and could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of nitrogen in the heterocyclic rings could potentially make the compound more polar .

Scientific Research Applications

Histamine H2-Receptor Antagonists and Antiulcer Activities : Compounds with imidazo[1,2-a]pyridinylalkylbenzoxazole structures, which share similarities with the chemical structure , have been synthesized and evaluated for their histamine H2-receptor antagonist properties. These compounds have demonstrated significant gastric antisecretory and antiulcer activities, suggesting potential applications in the treatment of gastric disorders. The structure-activity relationships of these compounds highlight the importance of specific substituents in enhancing pharmacological activities, indicating the potential for designing more effective antiulcer drugs (Katsura et al., 1992).

Insecticidal Assessment : The synthesis of novel heterocycles incorporating a thiadiazole moiety has shown insecticidal potential against the cotton leafworm, Spodoptera littoralis. These findings suggest that compounds with similar structural features may be explored for their insecticidal properties, contributing to the development of new agricultural pesticides (Fadda et al., 2017).

Antimicrobial Activity : Research on benzimidazolyl chromeno[2,3-d]pyrimidinones has revealed antimicrobial and antioxidant activities, indicating the potential of structurally related compounds in pharmaceutical applications, especially in developing new antimicrobial agents (Ravindernath et al., 2013).

ACAT-1 Inhibitors : The discovery of compounds with benzimidazole structures as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) highlights the therapeutic potential in treating diseases associated with ACAT-1 overexpression. These compounds exhibit significant selectivity and improved oral absorption, making them promising candidates for clinical applications (Shibuya et al., 2018).

Antiviral Agents : The synthesis of imidazo[1,2-a]pyridines with antirhinovirus activity suggests the utility of similar compounds in antiviral research. The specific substitutions and structural modifications in these compounds contribute to their efficacy as antiviral agents, indicating potential applications in treating viral infections (Hamdouchi et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target .

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties. It could also involve testing the compound for potential biological activity .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-13-24-18(12-19(25-13)27-10-9-21-14(27)2)22-7-8-23-20(28)11-16-15-5-3-4-6-17(15)29-26-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCZKCHSNMZIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

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